molecular formula C10H12BrNO B7583763 3-(4-Bromo-3-methylphenyl)propanamide

3-(4-Bromo-3-methylphenyl)propanamide

Cat. No.: B7583763
M. Wt: 242.11 g/mol
InChI Key: BNUFOKHLXVHFJV-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenyl)propanamide is a brominated aromatic propanamide derivative characterized by a phenyl ring substituted with a bromine atom at the para position and a methyl group at the meta position. The propanamide moiety (-CONH2) is attached to the phenyl ring via a three-carbon chain.

Properties

IUPAC Name

3-(4-bromo-3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUFOKHLXVHFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Name Key Substituents/Features Molecular Weight Notable Properties/Interactions
3-(4-Bromo-3-methylphenyl)propanamide Bromo (para), methyl (meta) Halogen bonding potential, moderate steric bulk
3-[5-(4-Bromophenyl)-2-furyl]-N-(3-chloro-4-methylphenyl)propanamide Bromo, furyl, chloro, methyl Enhanced π-π stacking (furyl), halogen bonding (Cl)
3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide Hydroxy, nitro, trifluoromethyl Strong electron-withdrawing groups (NO2, CF3), acidity
3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide tert-Butyl (3,5-positions) High steric hindrance, lipophilicity
3-(4-Bromo-2-fluorophenyl)propanamide Bromo (para), fluoro (ortho) 246.08 Electronegative F enhances metabolic stability
  • Electronic Effects: The trifluoromethyl and nitro groups in significantly increase acidity and electron-withdrawing character, contrasting with the electron-donating methyl group in the target compound.
  • Steric Effects :

    • The tert-butyl groups in create substantial steric bulk, likely reducing reactivity but enhancing lipid solubility. In contrast, the methyl group in the target compound offers moderate steric hindrance .

Hydrogen Bonding and Crystal Packing

  • 3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide : Features a hydroxy-oxo-dihydropyrimidinone ring, enabling extensive hydrogen bonding (O–H⋯O/N–H⋯O). Crystallizes in the triclinic space group $ P1 $, with unit cell parameters $ a = 7.147 \, \text{Å}, \, b = 12.501 \, \text{Å}, \, c = 13.094 \, \text{Å} $. The dense hydrogen-bonded network stabilizes the crystal lattice .
  • 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide :

    • Pyridyl and pyrazole rings enable N–H⋯N ($ 3.055 \, \text{Å} $) and N–H⋯O ($ 2.968 \, \text{Å} $) hydrogen bonds, forming a 3D supramolecular network.
    • Crystallizes in $ P1 $ with smaller unit cell volume ($ 536.4 \, \text{Å}^3 $) compared to , reflecting tighter packing .
  • Comparison :

    • The target compound lacks the hydroxy/oxo groups seen in but may exhibit weaker hydrogen bonding via the amide group. Its crystal packing (if analogous to ) could involve bromine-mediated halogen interactions.

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